molecular formula C16H13NO B3306612 2-Methyl-3-phenoxyquinoline CAS No. 92855-35-1

2-Methyl-3-phenoxyquinoline

Cat. No.: B3306612
CAS No.: 92855-35-1
M. Wt: 235.28 g/mol
InChI Key: JFIQILSBDFFLFC-UHFFFAOYSA-N
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Description

2-Methyl-3-phenoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a methyl group at the second position and a phenoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used. These methods provide a scalable and cost-effective means of producing the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Scientific Research Applications

2-Methyl-3-phenoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenoxyquinoline involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it targets specific enzymes involved in cell cycle regulation, thereby inhibiting cancer cell growth and inducing apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-phenoxyquinoline is unique due to the presence of both the methyl and phenoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methyl-3-phenoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-16(18-14-8-3-2-4-9-14)11-13-7-5-6-10-15(13)17-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIQILSBDFFLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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